N-(3-chloro-4-fluorophenyl)-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrahydropyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the tetrazole moiety: This step often involves the reaction of an azide with a nitrile or other suitable precursor under thermal or catalytic conditions.
Attachment of the phenyl groups: The chlorofluorophenyl and dimethoxyphenyl groups are introduced through substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Formation of the carbothioamide group: This final step involves the reaction of an amine with a thiocarbonyl compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or other peroxides.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution reagents: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Research: The compound can be used as a building block for the synthesis of more complex molecules, enabling the study of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Coumarin derivatives: These compounds have a benzopyran ring and exhibit various pharmacological activities.
Uniqueness
N-(3-CHLORO-4-FLUOROPHENYL)-4-[5-(3,4-DIMETHOXYPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H22ClFN6O2S |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C21H22ClFN6O2S/c1-30-18-6-3-13(11-19(18)31-2)20-25-27-29(26-20)15-7-9-28(10-8-15)21(32)24-14-4-5-17(23)16(22)12-14/h3-6,11-12,15H,7-10H2,1-2H3,(H,24,32) |
InChI Key |
QCTUUFBNNJSXSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCN(CC3)C(=S)NC4=CC(=C(C=C4)F)Cl)OC |
Origin of Product |
United States |
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